benzyl 2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetate
Description
Benzyl 2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetate is a heterocyclic compound featuring a thiazolo[4,5-d]pyridazin core. This scaffold is substituted at position 7 with a furan-2-yl group, position 2 with a piperidin-1-yl moiety, and the acetamide side chain is esterified with a benzyl group.
Properties
IUPAC Name |
benzyl 2-[7-(furan-2-yl)-4-oxo-2-piperidin-1-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O4S/c28-18(31-15-16-8-3-1-4-9-16)14-27-22(29)20-21(19(25-27)17-10-7-13-30-17)32-23(24-20)26-11-5-2-6-12-26/h1,3-4,7-10,13H,2,5-6,11-12,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYMVAVZKCRPBND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC3=C(S2)C(=NN(C3=O)CC(=O)OCC4=CC=CC=C4)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiazolopyridazine Core: This can be achieved by cyclization reactions involving appropriate precursors such as hydrazine derivatives and thiazole-containing compounds under acidic or basic conditions.
Introduction of the Furan Ring: The furan ring can be introduced through a coupling reaction, such as a Suzuki or Heck coupling, using a furan boronic acid or furan halide.
Attachment of the Piperidine Ring: This step often involves nucleophilic substitution reactions where a piperidine derivative is introduced to the core structure.
Esterification: The final step involves esterification to introduce the benzyl acetate group, typically using benzyl alcohol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions, potentially forming furanones or other oxidized derivatives.
Reduction: The carbonyl group in the thiazolopyridazine core can be reduced to form alcohols or other reduced products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to introduce new groups into the piperidine ring.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring might yield furanones, while reduction of the carbonyl group could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, benzyl 2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetate is studied for its unique structural properties and reactivity. It serves as a model compound for studying complex organic reactions and mechanisms.
Biology and Medicine
This compound is of interest in biological and medicinal research due to its potential pharmacological activities. It may exhibit antimicrobial, anti-inflammatory, or anticancer properties, making it a candidate for drug development studies.
Industry
In the industrial sector, this compound could be used as an intermediate in the synthesis of more complex molecules or as a starting material for the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of benzyl 2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The thiazolo[4,5-d]pyridazin scaffold is a versatile template in medicinal chemistry. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Effects: The furan-2-yl group in the target compound introduces oxygen-based polarity, contrasting with the 4-fluorophenyl (lipophilic) and methyl (sterically compact) groups in analogs .
Research Findings and Data Analysis
Table 2: Analytical and Pharmacological Data
Insights:
- Synthetic Challenges : The target compound’s synthesis is unreported, but analogs like 16c and 16d (pyrimido[4,5-d][1,3]oxazins) were synthesized via Grignard reactions with high purity (95–99%) .
- Crystallography : The benzenesulfonamide analog was resolved via single-crystal X-ray diffraction (SHELX software ), confirming planar geometry and hydrogen-bonding networks critical for bioactivity.
Biological Activity
Benzyl 2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.
Structural Overview
The compound is characterized by several key structural features:
- Furan Ring : Imparts unique electronic properties and potential interactions with biological molecules.
- Piperidine Moiety : Often associated with various pharmacological activities.
- Thiazolo[4,5-d]pyridazin Core : Known for diverse biological effects.
Synthesis
The synthesis of this compound involves multiple steps, typically starting from thiazole and pyridazine derivatives. The reactions can vary based on the specific conditions used, including solvent choice and temperature.
Key Steps in Synthesis:
- Formation of Thiazolo-Pyridazine Core : Involves cyclization reactions.
- Introduction of Furan and Piperidine Groups : Achieved through substitution reactions.
- Final Acetate Formation : Esterification to yield the final product.
The biological activity of this compound may involve several mechanisms, including:
- Enzyme Inhibition : Potential inhibition of key enzymes involved in disease pathways.
- Receptor Modulation : Interaction with neurotransmitter receptors due to the piperidine structure.
- Antimicrobial Properties : Preliminary studies suggest effectiveness against various bacterial strains.
Research Findings
Recent studies have examined the biological properties of similar compounds, providing insights into the potential efficacy of this compound.
Case Studies and Data Tables
Notable Observations:
- Compounds with similar structures have shown promising results in inhibiting bacterial growth and modulating inflammatory responses.
- The presence of electron-donating or withdrawing groups on the piperidine ring can enhance or diminish biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
